2-(4-(1,1-Difluoroethyl)phenyl)thiophene
Description
Properties
Molecular Formula |
C12H10F2S |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-[4-(1,1-difluoroethyl)phenyl]thiophene |
InChI |
InChI=1S/C12H10F2S/c1-12(13,14)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 |
InChI Key |
XBARGRHPEUYJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of thiophene rings with various substituents .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-Difluoroethyl)phenyl)thiophene undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include thiophene 1,1-dioxides, hydrogenated thiophene derivatives, and various substituted thiophenes .
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)phenyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation . In organic electronics, the compound’s electronic properties facilitate charge transport in devices like OLEDs and OFETs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-(1,1-Difluoroethyl)phenyl)thiophene with structurally related thiophene derivatives, focusing on substituent effects, properties, and applications.
Structural and Functional Analysis:
In contrast, natural thiophenes with acetyloxy and hydroxyl groups (e.g., compound 1 from ) prioritize hydrogen bonding and polar interactions, influencing their biological activity .
This could limit π-orbital overlap in materials science applications but improve metabolic stability in pharmaceuticals.
Synthetic Accessibility :
- 2-(4-Fluorophenyl)thiophene is synthesized via Suzuki coupling with 85% yield , suggesting that similar methods could apply to the target compound. However, the difluoroethyl group may require additional steps, such as fluorination of pre-installed ethyl chains.
Biological Activity: Fluorophenyl-thiophenes (e.g., compound 9 in ) demonstrate anti-tumor activity against human cancer cell lines , while amino-carboxamide derivatives () exhibit broader pharmacological profiles . The target compound’s bioactivity remains speculative but could be explored for similar applications.
Material Science Applications: 2-(2,4-Difluorophenyl)thiophene is utilized in organic electronics due to fluorine’s ability to stabilize charge carriers . The target compound’s difluoroethyl group may further enhance solubility in non-polar solvents, aiding thin-film device fabrication.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(1,1-Difluoroethyl)phenyl)thiophene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) to attach the difluoroethylphenyl group to the thiophene core. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and temperature control (60–100°C). For example, analogous arylthiophenes are synthesized via Pd-catalyzed coupling of bromothiophenes with fluorinated arylboronic acids, achieving yields >75% after purification by column chromatography . Optimization may involve adjusting stoichiometry or using microwave-assisted synthesis to reduce reaction time.
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene?
- Methodological Answer :
- ¹H/¹³C NMR : The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the difluoroethyl group shows characteristic splitting patterns (e.g., CF₂CH₃ as a triplet in ¹⁹F NMR). Aromatic protons on the phenyl ring appear as a doublet due to fluorine coupling .
- FT-IR : Stretching vibrations for C-F bonds (1050–1250 cm⁻¹) and thiophene C-S bonds (∼690 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 252.05 (C₁₂H₁₀F₂S).
Advanced Research Questions
Q. How does the electron-withdrawing 1,1-difluoroethyl group influence the electronic properties of the thiophene ring, and what computational methods validate these effects?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the difluoroethyl group lowers the HOMO-LUMO gap by ~0.3 eV compared to non-fluorinated analogs, enhancing charge transport in conjugated systems. Frontier molecular orbital analysis shows localization of electron density on the thiophene sulfur, critical for applications in organic electronics . Experimental validation via cyclic voltammetry (CV) confirms a reduction potential shift of +0.15 V, aligning with computational predictions.
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated thiophene derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A meta-analysis approach is recommended:
- Standardized Assays : Use consistent models (e.g., MIC values for antimicrobial activity in E. coli or S. aureus).
- Docking Studies : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. For example, fluorinated thiophenes show higher binding scores (−9.2 kcal/mol) than non-fluorinated analogs due to hydrophobic interactions .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, ensuring p < 0.05 for significance.
Q. What strategies are effective for incorporating 2-(4-(1,1-Difluoroethyl)phenyl)thiophene into low-bandgap polymers for organic photovoltaics?
- Methodological Answer : Co-polymerization with electron-rich monomers (e.g., 3-hexylthiophene) via Stille coupling reduces the bandgap to ~1.8 eV. UV-Vis-NIR spectroscopy shows absorption edges at 700 nm, while grazing-incidence XRD confirms π-π stacking (d-spacing ~3.6 Å), critical for charge mobility. Device fabrication with PCBM as an acceptor achieves PCEs of 6.2% under AM 1.5G illumination .
Q. What analytical methods are critical for detecting environmental degradation products of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene?
- Methodological Answer :
- LC-MS/MS : Identifies hydroxylated metabolites (e.g., m/z 268.06 [M+H]⁺) in soil or water samples.
- GC-ECD : Quantifies fluoride ions released during hydrolysis (LOD: 0.1 ppm).
- Degradation Pathways : Photolysis under UV light (254 nm) produces sulfoxides, confirmed by ¹⁹F NMR chemical shift changes from −120 ppm to −115 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
